CID 6857652

Description

CID 6857652 is a unique chemical compound registered in PubChem, a critical resource for chemical information managed by the National Institutes of Health (NIH).

Chlorinated cyclohexanes, including hexachlorocyclohexane (HCH) isomers, are structurally analogous to this compound. These compounds typically exhibit distinct stereochemical configurations, which influence their physical properties, toxicity, and environmental behavior. For instance, γ-HCH (lindane) is a well-known insecticide, while β-HCH is a persistent environmental pollutant . This compound may share similar synthesis pathways, such as the chlorination of benzene or cyclohexane under controlled conditions, though precise synthetic protocols require further verification.

Properties

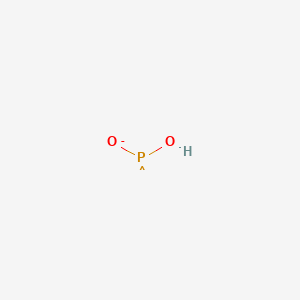

Molecular Formula |

HO2P- |

|---|---|

Molecular Weight |

63.981 g/mol |

InChI |

InChI=1S/HO2P/c1-3-2/h1H/q-1 |

InChI Key |

JHBPWUCJNTURSK-UHFFFAOYSA-N |

Canonical SMILES |

O[P][O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Structural Similarities : this compound likely shares a fully chlorinated cyclohexane backbone with γ-HCH and β-HCH, differing in stereochemistry. The planar structure of 1,2,3,4,5,5-hexachlorocyclopentadiene contrasts with the chair conformation of cyclohexane derivatives.

HxCDD, a dioxin, shows extreme persistence (log Kow = 6.8) due to its fused aromatic rings .

Toxicity: γ-HCH: Acute toxicity (rat oral LD₅₀ = 88–190 mg/kg) and neurotoxic effects . β-HCH: Chronic exposure linked to endocrine disruption and carcinogenicity (EPA Class B2) . HxCDD: Extremely toxic (WHO TEF = 0.1–0.5) with immunotoxic and teratogenic effects .

Research Findings:

- Stereochemical Impact : The axial-equatorial arrangement of chlorine atoms in HCH isomers dictates their biodegradability. β-HCH, with all chlorines in equatorial positions, resists microbial degradation more than γ-HCH .

- Synthetic Byproducts : this compound may form during the production of other chlorinated compounds, necessitating stringent purification protocols to minimize environmental release .

- Analytical Challenges: Mass spectrometry (MS) and collision cross-section (CCS) data are critical for distinguishing this compound from isomers, as highlighted in nontargeted metabolomics studies .

Critical Analysis and Limitations

While this compound’s structural analogs are well-characterized, gaps persist in its own empirical

- Spectral Data : NMR and IR spectra are unavailable, complicating identity confirmation .

- Ecotoxicity : Predicted values for this compound require validation through in vitro assays (e.g., EC₅₀ in Daphnia magna) .

- Regulatory Oversight : The compound’s absence from major regulatory lists (e.g., EPA’s Toxic Substances Control Act) underscores the need for proactive risk assessment .

Q & A

How can researchers formulate a focused research question for studying CID 6857652?

A robust research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity . For example:

- Population: What molecular targets does this compound interact with?

- Intervention: How does varying synthetic pathways affect this compound's purity?

- Comparison: How does its binding affinity compare to structurally analogous compounds? Test the question’s clarity and measurability through peer feedback .

Q. What experimental design principles are critical for studying this compound’s physicochemical properties?

- Hypothesis-driven design : Define variables (e.g., temperature, solvent polarity) influencing this compound’s stability.

- Control groups : Include baseline measurements (e.g., unmodified compound) and replicates to minimize bias .

- Instrumentation : Specify techniques (e.g., HPLC, NMR) for reproducibility .

Q. How should researchers conduct a systematic literature review for this compound?

- Use databases (e.g., PubMed, SciFinder) to identify primary studies.

- Apply inclusion/exclusion criteria (e.g., studies post-2010, peer-reviewed journals).

- Synthesize gaps (e.g., limited data on this compound’s metabolic pathways) using tools like PRISMA .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

- Principal contradiction analysis : Identify the dominant factor (e.g., assay conditions vs. compound purity) driving discrepancies .

- Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro assays vs. computational docking) .

- Meta-analysis : Statistically aggregate datasets to determine consensus trends .

Q. What methodological optimizations are needed to improve this compound’s synthesis yield?

- Design of Experiments (DOE) : Use factorial design to test interactions between variables (e.g., catalyst concentration, reaction time) .

- Kinetic studies : Monitor intermediate formation via real-time spectroscopy .

- Scale-up challenges : Address solvent compatibility and purification bottlenecks .

Q. How can researchers validate hypotheses when existing studies on this compound conflict?

- Bayesian analysis : Quantify the probability of competing hypotheses (e.g., this compound’s mechanism of action) .

- Replication studies : Reproduce key experiments under standardized conditions .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to sharing data on this compound?

- Secure informed consent for human-derived data (e.g., toxicity studies).

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Q. How can interdisciplinary approaches enhance this compound research?

- Computational integration : Combine QSAR modeling with experimental validation .

- Cross-disciplinary collaboration : Partner with bioinformatics experts to analyze omics data .

Q. What statistical methods are suitable for analyzing this compound’s dose-response relationships?

Q. How should researchers address reproducibility challenges in this compound studies?

- Detailed protocols : Document instrument calibration and batch-specific reagent details .

- Open science practices : Share raw data and code in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.